HaloTag Succinimidyl Ester O4 Ligand
Description
Historical Development of Dehalogenase-Based Protein Fusion Tags
The HaloTag system originated from engineering bacterial haloalkane dehalogenases (e.g., DhaA) to create a genetically encoded tag capable of forming covalent bonds with synthetic ligands. Early studies in the 1990s focused on optimizing the enzyme’s active site to prevent hydrolysis of the alkyl-enzyme intermediate, enabling stable ligand attachment. The development of HaloTag® (HT7) in 2012 marked a breakthrough, combining high specificity, rapid kinetics, and compatibility with diverse ligands.
Key milestones
| Year | Development | Reference |
|---|---|---|
| 1990s | Initial dehalogenase engineering | |
| 2012 | HT7 variant creation | |
| 2021 | Fluorogenic dye optimization | |
| 2024 | Cell-permeable biotin ligands |
Fundamental Principles of HaloTag Protein Technology
HaloTag operates via an engineered haloalkane dehalogenase enzyme (297 residues, 33 kDa) that binds chloroalkane ligands through nucleophilic substitution. Mutations in the enzyme’s active site prevent hydrolysis of the alkyl-enzyme intermediate, ensuring irreversible covalent attachment. The O4 ligand introduces a succinimidyl ester (SE) moiety connected to a chloroalkane linker via three ethylene glycol repeats, enhancing solubility and reactivity.
Reaction mechanism
Evolution and Engineering of HaloTag Protein Variants
Directed evolution has expanded HaloTag’s utility. For example:
- HT-SP5 variant : Engineered for compatibility with dimethylamino-styrylpyridium dyes, achieving 4-fold higher fluorogenicity.
- Cell-permeable ligands : Modified spacers in O4 ligands improved streptavidin binding efficiency for pull-down assays.
Structural optimizations
| Feature | O4 Ligand | O2 Ligand | |
|---|---|---|---|
| Spacer | 3 ethylene glycol repeats | 1 ethylene glycol repeat | |
| Solubility | Enhanced | Moderate | |
| Application | Amine conjugation | Rapid labeling |
Overview of HaloTag Ligand Diversity and Applications
HaloTag ligands enable multifunctional protein labeling, with applications spanning:
Ligand types and uses
Introduction to Succinimidyl Ester Ligand Chemistry
Succinimidyl esters (SEs) are widely used for amine bioconjugation due to their high reactivity under physiological conditions. The O4 ligand’s SE group reacts with lysine residues or engineered amines on proteins, forming stable amide bonds. Key properties include:
Reaction parameters
| Parameter | Optimal Condition |
|---|---|
| pH | 7.2–8.5 |
| Temperature | 4°C–25°C |
| Buffer | Phosphate, HEPES |
| Competing amines | Avoid Tris, glycine |
Properties
CAS No. |
1060652-55-2 |
|---|---|
Molecular Formula |
C₂₂H₃₇ClN₂O₉ |
Molecular Weight |
508.99 |
Synonyms |
23-Chloro-4-oxo-, 2,5-dioxo-8,11,14,17-tetraoxa-5-azatricosanoic Acid-1-pyrrolidinyl Ester_x000B_ |
Origin of Product |
United States |
Preparation Methods
Formation of Succinimidyl Ester
The reaction begins with activating a carboxylic acid derivative using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This forms the succinimidyl ester intermediate, which is highly reactive toward primary amines.
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature: 0–4°C to minimize hydrolysis
-
Molar Ratio: 1:1.2 (carboxylic acid:NHS)
Attachment of Ethylene Glycol Repeats
Triethylene glycol (O4 spacer) is introduced via nucleophilic substitution. The hydroxyl group of triethylene glycol reacts with the activated ester, forming an ether linkage. This step is repeated to achieve three ethylene glycol units.
Key Parameters :
-
Catalyst: Sodium hydride (NaH)
-
Reaction Time: 12–24 hours under nitrogen atmosphere
-
Yield: 75–85% after column chromatography
Conjugation Protocols
The O4 ligand is designed for conjugation to primary amines in proteins, antibodies, or nucleic acids. Standard protocols involve the following steps:
Ligand Activation
Prepare a 5 mg/mL stock solution in dimethyl sulfoxide (DMSO) or DMF immediately before use to prevent hydrolysis.
Critical Considerations :
-
Avoid amine-containing buffers (e.g., Tris-HCl) to prevent self-reactivity.
-
Use anhydrous solvents to maintain ligand stability.
Reaction with Biomolecules
For antibody labeling, the ligand is added to a protein solution (1–5 mg/mL) in 0.1 M sodium phosphate buffer (pH 7.2) with 0.15 M NaCl.
Typical Reaction Setup :
| Parameter | Value |
|---|---|
| Ligand:Protein Molar Ratio | 12:1 (ensures ≥1 label per molecule) |
| Incubation Time | 30 minutes at 25°C |
| Final Ligand Concentration | 5–10 µM |
Purification Techniques
Post-conjugation purification removes unreacted ligand and byproducts.
Gel Filtration Chromatography
Sephadex® G-25 columns are used for rapid separation of labeled proteins from free ligands.
Protocol :
-
Equilibration Buffer: 0.1 M phosphate buffer (pH 7.2) with 10 mM EDTA
-
Elution Volume: 1.5× column volume
-
Recovery: >90% for proteins >30 kDa
Dialysis
For large-scale preparations, dialysis against phosphate buffer (pH 7.2) for 12–24 hours effectively removes small-molecule contaminants.
Industrial-Scale Production
Industrial synthesis employs automated reactors and stringent quality control measures.
Scale-Up Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 5 mg | 1–5 kg |
| Reaction Vessel | Glass flask | Stainless steel |
| Purification | Manual column | Continuous HPLC |
Quality Control
-
Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.
-
Mass Verification : High-resolution mass spectrometry (HRMS) validates molecular weight (508.99 g/mol).
Comparative Analysis with O2 Ligand
The O4 ligand’s extended ethylene glycol spacer (vs. O2’s single unit) impacts solubility and steric accessibility.
| Property | O4 Ligand | O2 Ligand |
|---|---|---|
| Solubility in Water | 25 mg/mL | 15 mg/mL |
| Conjugation Efficiency | 90% (proteins) | 85% (proteins) |
| Storage Stability | 24 months at -80°C | 18 months at -80°C |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The O4 ligand reacts with primary amines (-NH₂) through its succinimidyl ester (SE) group, forming stable amide bonds. This reaction occurs under mild physiological conditions (pH 7.0–7.6, 25°C) and is irreversible . Key characteristics include:
| Reaction Parameter | Value | Source |
|---|---|---|
| Optimal pH | 7.0–7.6 | |
| Reaction Time | 1–2 hours | |
| Stability of Amide Bond | >24 hours (physiological) |
Applications include conjugating fluorophores, biotin, or oligonucleotides to proteins like HaloTag fusion proteins .
Reaction Kinetics and Comparative Studies
Studies comparing O4 ligand reactivity with other HaloTag variants reveal distinct kinetic profiles:
Table 1: Reaction Efficiency with TAMRA-Tetrazine (Tz)
| Ligand Type | EC₅₀ (μM) | Half-Life (min) | Max Efficiency (%) |
|---|---|---|---|
| O4 Ligand + Tz (Ag-sTCO) | 0.036 | 1.4 | 86 |
| O4 Ligand + Tz (sTCO) | 0.1 | 2.2 | 67 |
| O2 Ligand (Control) | 2.1 | 16.9 | 51 |
Data adapted from live-cell nuclear labeling experiments . The O4 ligand’s silver-stabilized trans-cyclooctene (Ag-sTCO) derivative exhibited superior kinetics due to reduced isomerization .
Reaction Mechanism
-
Activation : The SE group undergoes hydrolysis in aqueous buffers, generating an active acyl intermediate .
-
Nucleophilic Attack : Primary amines (e.g., lysine residues) attack the carbonyl carbon, displacing N-hydroxysuccinimide (NHS) .
-
Amide Bond Formation : A stable covalent bond forms between the ligand and target biomolecule .
Critical Reaction Conditions
-
Buffers : Sodium phosphate (pH 7.2) or bicarbonate (pH 8.3) enhance reaction rates .
-
Solvents : DMF or DMSO (≤10% v/v) improves ligand solubility without denaturing proteins .
-
Molar Ratios : 1.5–3:1 (ligand:protein) ensures complete conjugation .
Ethanol precipitation or Sephadex G-25 chromatography is used for purification .
Scientific Research Applications
Chemical Properties and Mechanism of Action
HaloTag Succinimidyl Ester O4 Ligand contains a reactive succinimidyl ester group that covalently binds to amine-containing compounds, forming stable amide bonds. The reaction occurs under physiological conditions and is characterized by high specificity and rapid kinetics. The resulting stable amide bonds facilitate numerous applications in research and industry .
Scientific Research Applications
1. Chemistry
- Labeling and Tracking : The ligand is employed for labeling amine-containing compounds, allowing researchers to track chemical reactions effectively.
- Stable Bond Formation : It enables the formation of stable amide linkages that are crucial for various downstream applications.
2. Biology
- Protein Interactions : this compound is used to study protein-protein interactions and post-translational modifications.
- Cellular Processes : It aids in investigating cellular processes by attaching fluorescent labels or other reporter groups to proteins.
3. Medicine
- Diagnostic Tools : The ligand is instrumental in developing diagnostic agents that require stable attachment to biomolecules.
- Therapeutic Agents : It is also applied in creating therapeutic agents that target specific proteins or cells.
4. Industry
- Biosensors : The compound is utilized in the production of biosensors that detect specific biological molecules.
- Analytical Devices : Its ability to form stable covalent bonds makes it suitable for various analytical applications .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Chemistry | Labeling reactions | Stable amide bond formation |
| Biology | Protein interaction studies | Fluorescent labeling for visualization |
| Medicine | Diagnostic tool development | Targeted attachment to biomolecules |
| Industry | Biosensor production | High specificity for biological detection |
Case Studies
Case Study 1: Protein Labeling
In a study focusing on protein interactions, researchers utilized this compound to label specific proteins within live cells. The labeling efficiency was assessed using quantitative image-based cytometry, demonstrating high specificity and effectiveness in tracking protein dynamics within cellular environments .
Case Study 2: Diagnostic Development
A recent project explored the use of this compound in developing a novel diagnostic tool for detecting biomarkers associated with disease states. By conjugating the ligand to a reporter molecule, the researchers achieved sensitive detection capabilities that could be applied in clinical diagnostics .
Mechanism of Action
The mechanism of action of HaloTag Succinimidyl Ester O4 Ligand involves the formation of a stable covalent bond between the succinimidyl ester group and an amine-containing compound. This reaction is highly specific and occurs rapidly under physiological conditions. The resulting amide bond is stable and irreversible, making it suitable for various applications .
Comparison with Similar Compounds
HaloTag Succinimidyl Ester O2 Ligand
Structural Differences :
Functional Comparison :
*The longer O4 spacer reduces steric hindrance in large biomolecules (e.g., antibodies), while O2’s shorter spacer is optimal for smaller substrates like RNA probes .
Research Findings :
HaloTag Amine (O2) Ligand
Structural Differences :
Functional Comparison :
| Property | O4 Ligand | Amine (O2) Ligand |
|---|---|---|
| Reactivity | Amine-specific (NHS ester) | Carboxylate/sulfonyl-specific |
| Spacer | O4 | O2 |
| Applications | Protein/RNA labeling | Custom ligand synthesis |
The Amine (O2) Ligand is used to synthesize custom HaloTag ligands (e.g., fluorophores), whereas the O4 Ligand is pre-functionalized for direct amine coupling .
HaloTag Iodoacetamide (O4) Ligand
Structural Differences :
Functional Comparison :
| Property | O4 Ligand | Iodoacetamide (O4) Ligand |
|---|---|---|
| Target | Amines | Thiols (cysteine residues) |
| Applications | Broad protein labeling | Thiol-specific conjugation |
The Iodoacetamide (O4) Ligand is ideal for labeling cysteine-rich proteins or thiol-modified nucleic acids, complementing the O4 NHS ester’s amine focus .
Antibody Labeling
- The O4 Ligand’s triethylene glycol spacer enables efficient NanoLuc® luciferase conjugation to antibodies for bioluminescent ELISAs, outperforming shorter spacers in minimizing steric interference .
DNA Nanostructures
- O4’s spacer enhances solubility and reduces aggregation in DNA-protein hybrids, critical for biomedical diagnostics .
Live-Cell Imaging
Blocking Ligands
- O4’s NHS ester can be quenched with Tris-HCl to create non-fluorescent blocking ligands for pulse-chase experiments .
Stability and Handling Considerations
Q & A
Q. What is the mechanism of covalent bond formation between the HaloTag Succinimidyl Ester O4 Ligand and target proteins?
The ligand’s succinimidyl ester (SE) group reacts with primary amines (e.g., lysine residues) on proteins via nucleophilic substitution, forming stable amide bonds. The O4 linker (3 ethylene glycol repeats) provides spatial flexibility, reducing steric hindrance during conjugation. This reaction occurs under physiological conditions (pH 7.0–7.6) and is irreversible due to the HaloTag protein’s mutated catalytic triad (His272Phe), which prevents ester bond hydrolysis .
Q. How do I optimize buffer conditions for conjugating the O4 ligand to antibodies?
Use 0.1 M sodium phosphate buffer with 0.15 M NaCl (pH 7.2) for dissolving antibodies. Avoid amine-containing buffers (e.g., Tris) to prevent competition with lysine residues. For ligand dissolution, prepare a 5 mg/mL stock in DMSO or DMF. A 12–20 molar excess of ligand to antibody ensures efficient labeling (e.g., 10–40 µL ligand stock per mL of 1 mg/mL antibody solution). Post-reaction, purify via gel filtration (Sephadex® G-25) or dialysis to remove unreacted ligand .
Q. What stoichiometric considerations are critical for labeling efficiency?
A 12-fold molar excess of ligand to antibody typically achieves ≥1 label per antibody. Higher excess (20-fold) may improve labeling density but risks epitope interference. Quantify labeling efficiency via SDS-PAGE (shift in molecular weight) or absorbance spectroscopy (fluorophore-specific extinction coefficients). For non-fluorescent applications, use MALDI-TOF to confirm mass changes .
Advanced Research Questions
Q. How can I resolve discrepancies in labeling efficiency between intracellular vs. extracellular proteins?
Intracellular labeling requires cell-permeable ligands (e.g., Rapid Ligands) and optimization of incubation time/temperature to account for endocytosis and lysosomal degradation. For extracellular targets, ensure ligand solubility in aqueous buffers and validate accessibility of lysine residues via mutagenesis or structural modeling. Use confocal microscopy (e.g., TMR Ligand for visualization) to confirm subcellular localization .
Q. What strategies enable multiplexed labeling using HaloTag O4 Ligand alongside other probes?
The O4 ligand’s modular design allows sequential or simultaneous labeling with orthogonal systems (e.g., SNAP-tag). For dual imaging, pair O4-conjugated fluorophores (e.g., JF503) with SNAP-tag ligands (e.g., JF525) and use spectral unmixing to resolve signals. Validate specificity by comparing wild-type vs. HaloTag-knockout controls .
Q. How do I troubleshoot non-specific binding in microsphere-based assays using O4-conjugated probes?
Non-specific binding often arises from incomplete removal of excess ligand or hydrophobic interactions. After conjugating HaloTag ligand to microspheres, perform stringent washes with 0.1% Tween-20 in PBS. Block with 5% BSA for 1 hour pre-assay. Validate using negative controls (e.g., ligand-free microspheres) and quantify background signal via flow cytometry .
Q. What experimental designs compare the O4 ligand’s performance against O2 or iodoacetamide variants?
Conduct parallel labeling experiments using identical protein concentrations and reaction times. Key metrics:
- Kinetics : O4’s longer linker may slow reaction rates compared to O2.
- Specificity : Iodoacetamide ligands target cysteine thiols, offering orthogonal labeling but requiring reducing conditions.
- Stability : Assess conjugate integrity under stress (e.g., prolonged storage, freeze-thaw cycles) via SDS-PAGE or functional assays (e.g., ELISA signal retention) .
Q. How can I validate the functional impact of O4 ligand conjugation on antibody-antigen binding?
Perform competitive ELISA: Compare labeled vs. unlabeled antibodies in antigen-binding assays. A >20% signal reduction suggests epitope interference. Alternatively, use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). For imaging, validate colocalization with epitope-specific controls .
Methodological Notes
- Data Contradictions : If labeling efficiency varies between batches, verify ligand purity via HPLC and protein integrity via Western blot.
- Advanced Applications : The O4 ligand’s SE group can also conjugate amine-functionalized nanomaterials (e.g., quantum dots) for single-molecule tracking, as demonstrated in myosin VI studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
